molecular formula C11H13NO3 B1420060 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde CAS No. 898289-54-8

6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde

Cat. No.: B1420060
CAS No.: 898289-54-8
M. Wt: 207.23 g/mol
InChI Key: SBTGZJPHUYLRRU-UHFFFAOYSA-N
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Description

6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is a versatile small molecule scaffold used in various chemical and biological research applications. It is characterized by the presence of a tetrahydropyran-4-yloxy group attached to a pyridine ring, with an aldehyde functional group at the 2-position of the pyridine ring.

Scientific Research Applications

6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde has a wide range of scientific research applications, including:

Safety and Hazards

6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact or if swallowed, medical attention should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde typically involves the following steps:

    Formation of the Tetrahydropyran-4-yloxy Group: This step involves the protection of a hydroxyl group using tetrahydropyran (THP) to form the tetrahydropyran-4-yloxy group.

    Pyridine Ring Functionalization: The pyridine ring is functionalized to introduce the aldehyde group at the 2-position. This can be achieved through various methods, including Vilsmeier-Haack formylation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tetrahydropyran-4-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Various nucleophiles can be used to substitute the tetrahydropyran-4-yloxy group, depending on the desired product.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    6-(Methoxypyridine-2-carbaldehyde): Similar structure but with a methoxy group instead of the tetrahydropyran-4-yloxy group.

    6-(Ethoxypyridine-2-carbaldehyde): Similar structure but with an ethoxy group instead of the tetrahydropyran-4-yloxy group.

Uniqueness

6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is unique due to the presence of the tetrahydropyran-4-yloxy group, which can provide additional steric and electronic effects compared to simpler alkoxy groups. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in chemical synthesis and research .

Properties

IUPAC Name

6-(oxan-4-yloxy)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-8-9-2-1-3-11(12-9)15-10-4-6-14-7-5-10/h1-3,8,10H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTGZJPHUYLRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670696
Record name 6-[(Oxan-4-yl)oxy]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-54-8
Record name 6-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898289-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(Oxan-4-yl)oxy]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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